3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride
Description
The compound 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride (hereafter referred to as the target compound) is a piperazine derivative with a propan-1-one backbone and a 4-fluorophenyl substituent on the piperazine ring. Its molecular formula is C₁₃H₁₈FN₃O·2HCl, and it exists as a dihydrochloride salt, likely chosen to enhance solubility and stability in pharmaceutical formulations .
Properties
IUPAC Name |
3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O.2ClH/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15;;/h1-4H,5-10,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHBRSRESVXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is typically carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfonium salts, bases like DBU, and deprotecting agents such as PhSH . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the formation of substituted piperazines and related derivatives .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride have potential applications in treating central nervous system disorders. They may act as modulators for neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in conditions like depression and anxiety .
Anticancer Activity
Preliminary studies suggest that this compound could exhibit anticancer properties. The National Cancer Institute has protocols for evaluating compounds against various cancer cell lines. Although specific data on this compound's efficacy is limited, related piperazine derivatives have shown significant cytotoxic activity against human tumor cells, indicating a promising avenue for further exploration .
In Vitro Studies
In vitro evaluations have been conducted to assess the biological activity of related compounds. These studies often involve:
- Testing against a panel of cancer cell lines to determine growth inhibition rates.
- Evaluating neuroprotective effects in neuronal cell cultures.
For instance, compounds similar to this one have been shown to inhibit cell proliferation in various cancer types, suggesting that further investigation into its mechanism of action could yield significant insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . The compound’s piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Modifications
The target compound belongs to a class of 1-(piperazin-1-yl)propan-1-one derivatives, where variations in substituents on the piperazine ring and propanone backbone influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
May enhance metabolic stability by resisting oxidative degradation .
Dihydrochloride Salt :
Indole and Isopropyl Groups :
- In the p97 inhibitor (), these groups confer specificity for ATPase binding pockets, suggesting that the target compound’s fluorophenyl group could similarly modulate target affinity .
Biological Activity
3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride (CAS Number: 1172550-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : 3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxo-1-propanamine dihydrochloride
- Molecular Formula : C13H18Cl2FN3O
- Molecular Weight : 324.22 g/mol
- Physical Form : Powder
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperazine moiety allows for significant binding interactions, particularly with serotonin receptors, which are crucial in modulating mood and anxiety.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The fluorinated phenyl group enhances the compound's affinity for serotonin transporters, leading to increased levels of serotonin in the synaptic cleft.
- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit notable antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Antimicrobial Activity
A study evaluating various piperazine derivatives highlighted that compounds similar to 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one demonstrated effective antibacterial and antifungal activity. The compound was tested against multiple strains, showing promising results with an IC50 in the low micromolar range .
| Pathogen | Activity | IC50 (μM) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15 |
| Pseudomonas aeruginosa | Antibacterial | 25 |
| Candida albicans | Antifungal | 30 |
Antiviral Activity
In vitro studies have also assessed the antiviral potential of related compounds against viruses such as HIV and HSV. The fluorinated derivatives showed moderate protection against CVB-2 and HSV-1, indicating a broad spectrum of antiviral activity .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various piperazine derivatives, including those incorporating the 4-fluorophenyl group. Noteworthy findings include:
- Antiviral Efficacy : A derivative exhibited an EC50 value of 92 μM against HSV-1 in Vero cells, highlighting its potential as an antiviral agent .
- Cytotoxicity Studies : The cytotoxic effects were evaluated in MT-4 cells, revealing a range from 100 to 54 μM for different derivatives, suggesting a favorable safety profile .
- Mechanistic Insights : Molecular docking studies have elucidated binding interactions with target enzymes, confirming the competitive inhibition mechanism against tyrosinase, which is relevant for skin-related applications .
Q & A
What are the recommended safety protocols for handling 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- First Aid Measures:
- Storage: Store in a tightly sealed container at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .
How can researchers optimize the synthesis of this compound?
Methodological Answer:
Key synthesis considerations for structurally related piperazine derivatives include:
-
Reaction Conditions:
Reaction Type Reagents/Conditions Key Considerations Amination NH₃/MeOH, 60°C Monitor pH to avoid side reactions (e.g., over-alkylation) . Salt Formation HCl in ethanol Control stoichiometry to ensure dihydrochloride formation . -
Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to isolate the product .
What advanced techniques are suitable for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., torsion angles of the piperazine ring) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate synthesis .
How can researchers investigate the compound’s receptor-binding interactions in biochemical assays?
Methodological Answer:
- Target Identification: Screen against serotonin (5-HT₁A) or dopamine receptors (D₂/D₃) due to structural similarity to piperazine-based ligands .
- Assay Design:
- Radioligand Binding Assays: Use [³H]-spiperone as a competitive ligand for dopamine receptors .
- Functional Assays (cAMP): Measure G-protein coupling efficiency via cAMP modulation in HEK293 cells .
- Data Interpretation: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/Ki values and assess selectivity .
What strategies are effective for resolving contradictory data in stability studies under varying pH and temperature?
Methodological Answer:
-
Controlled Stability Testing:
Condition Protocol Analytical Method pH Stability Incubate in buffers (pH 2–9) at 37°C for 24h HPLC with UV detection (λ = 254 nm) . Thermal Stress Heat at 60°C for 48h TGA/DSC to monitor decomposition . -
Root-Cause Analysis: Use LC-MS to identify degradation products (e.g., hydrolysis of the ketone group) and refine storage conditions .
How should impurity profiling be conducted to ensure batch-to-batch consistency?
Methodological Answer:
- Impurity Identification:
- Quantification: Apply HPLC with a C18 column (acetonitrile/0.1% TFA gradient) and validate against reference standards .
What experimental frameworks are recommended for studying the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro Models:
- Caco-2 Permeability Assay: Predict intestinal absorption .
- Microsomal Stability (Human Liver Microsomes): Assess metabolic half-life (t₁/₂) using LC-MS/MS .
- In Vivo Design: Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify via LC-MS .
How can researchers design dose-response studies to address conflicting efficacy results in preclinical models?
Methodological Answer:
- Dose Range-Finding: Use log-spaced concentrations (e.g., 0.1–100 µM) in cell-based assays to identify the effective window .
- Statistical Power: Ensure n ≥ 6 per group (ANOVA with post-hoc Tukey test) to mitigate variability .
- Mechanistic Follow-Up: Combine knockdown (siRNA) or overexpression models to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
